molecular formula C9H5F3N2O B13533758 3-(3,4,5-Trifluorophenyl)isoxazol-5-amine

3-(3,4,5-Trifluorophenyl)isoxazol-5-amine

Cat. No.: B13533758
M. Wt: 214.14 g/mol
InChI Key: AKBINIPEILPTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4,5-Trifluorophenyl)isoxazol-5-amine is a chemical compound with the molecular formula C9H5F3N2O and a molecular weight of 214.14 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-(3,4,5-Trifluorophenyl)isoxazol-5-amine can be achieved through various methods. One common approach involves the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, followed by oxidation of the cycloadducts . Another method includes the reaction of substituted aldoximes with alkynes under conventional heating conditions . These methods provide efficient and high-yielding routes to produce the desired isoxazole derivatives.

Chemical Reactions Analysis

3-(3,4,5-Trifluorophenyl)isoxazol-5-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products depending on the reaction conditions.

    Reduction: Reduction reactions can convert the isoxazole ring into different functional groups.

    Substitution: The trifluorophenyl group can undergo substitution reactions with various reagents to introduce new functional groups.

Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite and isoamyl nitrite, and reducing agents such as sodium borohydride . The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

3-(3,4,5-Trifluorophenyl)isoxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trifluorophenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The isoxazole ring plays a crucial role in stabilizing the compound and facilitating its interactions with target molecules .

Comparison with Similar Compounds

3-(3,4,5-Trifluorophenyl)isoxazol-5-amine can be compared with other similar compounds, such as:

The unique combination of the trifluorophenyl group and the isoxazole ring in this compound makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

3-(3,4,5-trifluorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H5F3N2O/c10-5-1-4(2-6(11)9(5)12)7-3-8(13)15-14-7/h1-3H,13H2

InChI Key

AKBINIPEILPTPP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C2=NOC(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.